molecular formula C22H21NO4 B1390353 N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid CAS No. 1084909-67-0

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid

Cat. No.: B1390353
CAS No.: 1084909-67-0
M. Wt: 363.4 g/mol
InChI Key: WYVXOQUBSSBXKD-AZUAARDMSA-N
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Description

Nomenclature and Structural Classification

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is a synthetic β-amino acid derivative characterized by a cyclohexene backbone and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its systematic IUPAC name is (1S,6R/1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid , reflecting the stereochemistry of the amino and carboxyl groups on the cyclohexene ring. The compound is classified as a β-amino acid due to the amino group (-NH2) being attached to the β-carbon relative to the carboxylic acid (-COOH) group.

Key structural features include:

  • A cis-configured cyclohexene ring with double bonding at the 3-position, enforcing conformational rigidity.
  • An Fmoc group at the 6-position, which serves as a temporary protecting group during solid-phase peptide synthesis.
  • A carboxylic acid moiety at the 1-position, enabling peptide bond formation.

The molecular formula is C22H21NO4 , with a molecular weight of 363.41 g/mol . Its stereochemical ambiguity ((+/-)-cis) arises from the racemic mixture of enantiomers at the 1 and 6 positions.

Historical Context in β-Amino Acid Research

β-Amino acids gained prominence in the 1990s as tools for designing stable peptidomimetics resistant to enzymatic degradation. Early work by Seebach and Gellman demonstrated that β-peptides could adopt well-defined secondary structures, such as helices and sheets, despite lacking α-amino acid backbones. The incorporation of cyclohexene-based β-amino acids , such as this compound, emerged as a strategy to enforce specific backbone conformations. These constrained analogs mimic natural peptide folds while enhancing metabolic stability.

For example, studies on cis-2-aminocyclohex-3-enecarboxylic acid (cis-ACHEC) homologs revealed their ability to stabilize helical folds (e.g., H10/12 helices) in β-peptides, a property critical for mimicking protein-protein interactions. The Fmoc-protected derivative discussed here became a cornerstone in synthesizing such architectures for biomedical applications.

Significance as a Conformationally Restricted Amino Acid

The compound’s cyclohexene ring imposes spatial constraints that restrict the torsional angles φ (N–Cβ) and θ (Cβ–Cα) to approximately ±60°, as observed in crystallographic studies of related β-amino acids. This rigidity:

  • Reduces conformational entropy, favoring predictable secondary structures.
  • Enhances proteolytic stability by shielding amide bonds from enzymatic cleavage.
  • Enables precise control over peptide topology, such as helix pitch and side-chain orientation.

For instance, oligomers of cis-ACHEC form left-handed H10/12 helices with alternating backbone configurations, a feature exploited in designing self-assembling nanomaterials and antimicrobial peptides. The Fmoc group further facilitates solubility in organic solvents, making the compound ideal for solid-phase synthesis.

CAS Registry and Identification Parameters

The compound is registered under CAS No. 1212305-88-8 . Key identification parameters include:

Property Value Source
Molecular Formula C22H21NO4
Molecular Weight 363.41 g/mol
Purity ≥97%
Appearance Colorless solid
Solubility DMSO, water (limited)

The enantiomeric mixture ((+/-)-cis) is denoted by the (±) prefix, indicating equal parts (1S,6R) and (1R,6S) configurations. Spectroscopic identifiers include a characteristic 1H NMR signal at 5.30–5.50 ppm for the cyclohexene protons and 7.70–7.90 ppm for the Fmoc aromatic groups.

Properties

IUPAC Name

(1S,6R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVXOQUBSSBXKD-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can be used to modify the cyclohexene ring or the carboxylic acid group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Peptide Synthesis :
    • N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is utilized as a building block in the synthesis of peptides. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This is particularly advantageous in synthesizing cyclic peptides which exhibit enhanced biological activity.
  • Drug Development :
    • The compound has been investigated for its potential role in developing new therapeutic agents. Its structural features may contribute to the design of inhibitors targeting specific enzymes or receptors, particularly in oncology and neuropharmacology.
  • Bioactive Compound Formation :
    • Research shows that derivatives of this compound can exhibit bioactivity against various biological targets, making it a candidate for further investigation in drug discovery programs .

Case Study 1: Peptide-Based Drug Delivery Systems

A study demonstrated the incorporation of this compound into a peptide-based drug delivery system. The resulting conjugates showed improved stability and targeted delivery of chemotherapeutic agents to cancer cells, enhancing therapeutic efficacy while reducing systemic toxicity .

Case Study 2: Inhibitor Development

Another research project focused on using this compound to create inhibitors for a specific protease involved in cancer progression. The synthesized inhibitors displayed promising results in vitro, demonstrating significant potency and selectivity against the target enzyme .

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Peptide SynthesisBuilding block for cyclic and linear peptidesSynthesis of therapeutic peptides
Drug DevelopmentPotential lead compound for new drug candidatesInhibitors targeting cancer-related enzymes
Bioactive CompoundFormation of compounds with biological activityDevelopment of novel anti-cancer agents

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid involves the temporary protection of the amine group by the Fmoc group. This allows for selective reactions to occur at other sites on the molecule without interference from the amine group. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three key analogs from the 2022 Kanto Reagents catalog () and synthesis methods described in :

N-Fmoc-6-aminohexanoic acid
  • Structure: Linear hexanoic acid backbone with an Fmoc-protected amine at the 6-position.
  • Applications : Used in peptide elongation where flexibility is advantageous.
  • Data: Property Value Molecular Formula C₁₉H₁₉NO₄ Molecular Weight 325.35 g/mol CAS RN 94744-50-0 Price (1g) ¥4,500 Storage 0–6°C
N-Fmoc-DL-1-aminoindane-1-carboxylic acid
  • Structure : Rigid indane (benzocyclopentane) core with Fmoc protection.
  • Applications : Useful in β-sheet stabilization or enzyme inhibitor development.
  • Data: Property Value Molecular Formula C₂₅H₂₁NO₄ Molecular Weight 399.43 g/mol CAS RN 214139-28-3 Price (1g) ¥17,800 Storage 0–6°C
4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid
  • Structure: Saturated cyclohexane ring with an aminomethyl-Fmoc group.
  • Properties : Reduced steric hindrance compared to the unsaturated cyclohexene derivative, favoring axial/equatorial isomerization.
  • Applications : Intermediate for peptoid synthesis or lipidated peptides.
  • Data: Property Value Molecular Formula C₂₃H₂₅NO₄ Molecular Weight 379.44 g/mol CAS RN 188715-40-4 Price (1g) ¥6,500
Target Compound: N-Fmoc-(±)-cis-6-aminocyclohex-3-ene-1-carboxylic Acid
  • Structure: Unsaturated cyclohexene ring with cis-6-amino-Fmoc and carboxylic acid groups.
  • Properties : The double bond (C3–C4) imposes torsional strain, limiting conformational freedom. The cis configuration may enhance intramolecular hydrogen bonding or substrate binding in enzyme-active sites.
  • Synthesis Insights : Analogous to ’s preparation of N-Fmoc-vinylglycine derivatives (e.g., (R)-17), the cyclohexene core could be synthesized via epoxidation or ring-closing metathesis, followed by Fmoc protection .

Comparative Analysis of Key Features

Feature Target Compound N-Fmoc-6-aminohexanoic acid N-Fmoc-DL-1-aminoindane-1-carboxylic acid 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid
Backbone Rigidity High (cyclohexene) Low (linear) Very High (indane) Moderate (saturated cyclohexane)
Solubility Moderate (polar aprotic) High Low (hydrophobic) Moderate
Price (per gram) Not listed ¥4,500 ¥17,800 ¥6,500
Applications Constrained peptides Flexible linkers Aromatic interactions Peptoid scaffolds

Research Findings and Implications

  • Synthetic Challenges : The unsaturated cyclohexene ring in the target compound may require specialized catalysts (e.g., Grubbs catalyst for metathesis) compared to saturated analogs, increasing production costs .
  • Stability : Unlike sulfoxide derivatives (e.g., ’s (R)-16), the cyclohexene backbone is less prone to oxidation, enhancing shelf-life under ambient conditions .

Biological Activity

N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is a significant compound in the field of medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a cis-6-amino structure. The molecular formula is C22H23NO4C_{22}H_{23}NO_4 with a molecular weight of approximately 363.42 g/mol .

PropertyValue
Molecular FormulaC22H23NO4
Molecular Weight363.42 g/mol
Purity>97%
Melting Point196-198 °C
Storage Temperature2-8 °C

The primary mechanism of action for this compound involves the temporary protection of the amine group by the Fmoc group. This allows for selective reactions at other sites on the molecule without interference from the amine functionality. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of peptide synthesis and drug development. Its structural features contribute to its bioactivity, which includes:

  • Antimicrobial Activity : The compound has shown potential as a building block for antimicrobial peptides.
  • Antitumor Properties : Its derivatives have been studied for their ability to inhibit tumor growth.
  • Protein Structure Studies : Used in synthesizing peptides that help elucidate protein structure-function relationships .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of peptides synthesized using this compound as a building block. Results indicated that certain peptides exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Antimicrobial Peptide Development

Research focused on developing antimicrobial peptides incorporating this compound demonstrated enhanced activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in improving bioactivity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds like N-Boc-(+/-)-cis-6-amino-cyclohexane carboxylic acid and N-Cbz-(+/-)-cis-6-amino-cyclohexane carboxylic acid. The following table summarizes key differences:

CompoundProtecting GroupStability Under Acidic ConditionsEase of Removal
N-Fmoc-(+/-)-cis-6-amino-cyclohexaneFmocHighEasy
N-Boc-(+/-)-cis-6-amino-cyclohexaneBocModerateModerate
N-Cbz-(+/-)-cis-6-amino-cyclohexaneCbzLowDifficult

Q & A

Q. How is this compound used in constrained peptide design?

  • Case Study : The cyclohexene ring introduces rigidity, improving protease resistance. In MMP inhibitor studies, peptides containing this motif showed 10-fold higher stability in serum vs. linear analogs .
  • Synthetic Workflow :

Incorporate via Fmoc-SPPS on Wang resin.

Deprotect with piperidine.

Cleave with TFA/H2O/TIS (95:2.5:2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid

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